molecular formula C22H24SiSn B13432733 Triphenyl stannyl dimethyl vinyl silane

Triphenyl stannyl dimethyl vinyl silane

Cat. No.: B13432733
M. Wt: 435.2 g/mol
InChI Key: OSDDJKHOWAJPID-UHFFFAOYSA-N
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Description

Triphenyl stannyl dimethyl vinyl silane: is an organosilicon compound that features a vinyl group attached to a silicon atom, which is further bonded to a dimethyl group and a triphenyl stannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Vinylsilane Synthesis: One common method involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions.

Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Aqueous fluoride and peroxide.

    Reduction: Hydrosilanes like chlorodiphenylsilane in the presence of catalysts such as indium chloride.

    Substitution: Strong electrophiles like hydrobromic acid or hydroiodic acid.

Major Products:

    Oxidation: Silanols.

    Reduction: Alcohols.

    Substitution: Halogenated silanes.

Mechanism of Action

Mechanism: The carbon-silicon bond in vinylsilanes is highly electron-releasing, stabilizing a positive charge in the β position through hyperconjugation. This property is exploited in electrophilic additions, where electrophiles bind to the carbon γ to the silyl group .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Vinylsilane: A simpler analog with a vinyl group attached to silicon.

    Triphenylsilane: Lacks the vinyl group but shares the triphenylsilicon structure.

    Tris(trimethylsilyl)silane: Known for its radical reducing properties.

Uniqueness: Triphenyl stannyl dimethyl vinyl silane stands out due to the combination of the vinyl group, which imparts reactivity, and the triphenyl stannyl group, which provides unique steric and electronic properties.

Properties

Molecular Formula

C22H24SiSn

Molecular Weight

435.2 g/mol

InChI

InChI=1S/3C6H5.C4H9Si.Sn/c3*1-2-4-6-5-3-1;1-4-5(2)3;/h3*1-5H;4H,1H2,2-3H3;

InChI Key

OSDDJKHOWAJPID-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C=C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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